molecular formula C11H13NO B186946 1-(3-Methylphenyl)pyrrolidin-2-one CAS No. 24059-72-1

1-(3-Methylphenyl)pyrrolidin-2-one

Cat. No. B186946
CAS RN: 24059-72-1
M. Wt: 175.23 g/mol
InChI Key: XQAACMFZWHCPPN-UHFFFAOYSA-N
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Description

“1-(3-Methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(3-Methylphenyl)pyrrolidin-2-one”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “1-(3-Methylphenyl)pyrrolidin-2-one” is C11H13NO . The structure includes a pyrrolidine ring attached to a 3-methylphenyl group .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(3-Methylphenyl)pyrrolidin-2-one” can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Methylphenyl)pyrrolidin-2-one” is 217.31 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 245 .

Scientific Research Applications

  • Organocatalyst Development : A derivative of "1-(3-Methylphenyl)pyrrolidin-2-one" has been used as a new chiral organocatalyst, which can effectively catalyze asymmetric Michael addition reactions with good to high yield and excellent enantioselectivities. This highlights its potential in asymmetric synthesis and organic catalysis (Cui Yan-fang, 2008).

  • Monoamine Uptake Inhibition : Compounds similar to "1-(3-Methylphenyl)pyrrolidin-2-one," specifically 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs, have been identified as promising monoamine uptake inhibitors. These compounds selectively inhibit dopamine and norepinephrine transporters, indicating potential applications in treating cocaine abuse (P. Meltzer et al., 2006).

  • Anti-HIV Properties : A structurally related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has shown potential as an anti-HIV (human immunodeficiency virus) agent, particularly as a non-nucleoside reverse transcriptase inhibitor (R. Tamazyan et al., 2007).

  • Antimicrobial Activity : The synthesis of derivatives of pyrrolidin-2-ones, which includes "1-(3-Methylphenyl)pyrrolidin-2-one," has been explored for their antimicrobial properties. These derivatives are important due to their potential as novel antimicrobial agents (K. Srivani et al., 2019).

  • Enantioselective Synthesis : Research has been conducted on the stereoselective synthesis of compounds involving "1-(3-Methylphenyl)pyrrolidin-2-one" as an intermediate. This type of synthesis is crucial in the production of biologically active compounds with specific stereochemistry (M. Lall et al., 2012).

  • Pharmacological Applications : Studies have been done on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their potential antiarrhythmic and antihypertensive effects. These compounds have shown promise in cardiovascular therapy due to their adrenolytic activity (Barbara Malawska et al., 2002).

  • Synthesis in Green Chemistry : The compound has been involved in studies related to green chemistry, specifically in the ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium. This approach aligns with environmentally sustainable processes in organic synthesis (M. S. Franco et al., 2012).

Future Directions

The pyrrolidine ring, a key feature of “1-(3-Methylphenyl)pyrrolidin-2-one”, is widely used in drug discovery . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAACMFZWHCPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310736
Record name 1-(3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)pyrrolidin-2-one

CAS RN

24059-72-1
Record name 1-(3-Methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24059-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 231482
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Record name NSC231482
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Record name 1-(3-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Freifeld, H Armbrust, P Langer - Synthesis, 2006 - thieme-connect.com
The reaction of amide and thioamide dianions with epibromohydrin resulted in regioselective formation of 5-(hydroxymethyl) pyrrolidin-2-ones (pyroglutaminols) and-thiones. The …
Number of citations: 2 www.thieme-connect.com
K Mickevičienė, A Voskienė, V Mickevičius - Research on Chemical …, 2014 - Springer
Mono- and disubstituted benzimidazoles were synthesized during alkaline hydrolysis or reactions with ethyl chloroacetate of 1-phenyl substituted 4-(1H-benzimidazol-2-yl)-2-…
Number of citations: 9 link.springer.com
AJ Haak, MA Girtman, MF Ali, EM Carmona… - European journal of …, 2017 - Elsevier
Pirfenidone recently received FDA approval as one of the first two drugs designed to treat idiopathic pulmonary fibrosis. While the clinical data continues to support the efficacy of …
Number of citations: 8 www.sciencedirect.com

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